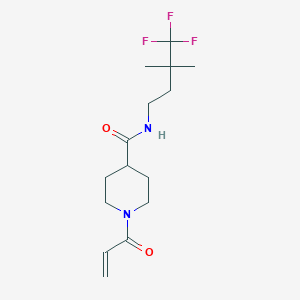
1-Prop-2-enoyl-N-(4,4,4-trifluoro-3,3-dimethylbutyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Prop-2-enoyl-N-(4,4,4-trifluoro-3,3-dimethylbutyl)piperidine-4-carboxamide, also known as TFP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. TFP is a piperidine-based compound that belongs to the class of amides. It is a white solid that is soluble in organic solvents.
Wirkmechanismus
The mechanism of action of 1-Prop-2-enoyl-N-(4,4,4-trifluoro-3,3-dimethylbutyl)piperidine-4-carboxamide is not yet fully understood. However, studies have shown that 1-Prop-2-enoyl-N-(4,4,4-trifluoro-3,3-dimethylbutyl)piperidine-4-carboxamide inhibits the activity of COX-2, an enzyme that is responsible for the production of prostaglandins that cause inflammation and pain. 1-Prop-2-enoyl-N-(4,4,4-trifluoro-3,3-dimethylbutyl)piperidine-4-carboxamide also activates the TRPA1 ion channel, which is involved in the sensation of pain.
Biochemical and Physiological Effects:
1-Prop-2-enoyl-N-(4,4,4-trifluoro-3,3-dimethylbutyl)piperidine-4-carboxamide has been found to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been found to inhibit the growth of cancer cells in vitro. 1-Prop-2-enoyl-N-(4,4,4-trifluoro-3,3-dimethylbutyl)piperidine-4-carboxamide has been shown to reduce the levels of pro-inflammatory cytokines and to increase the levels of anti-inflammatory cytokines in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-Prop-2-enoyl-N-(4,4,4-trifluoro-3,3-dimethylbutyl)piperidine-4-carboxamide is its potential use in the treatment of inflammatory and painful conditions. 1-Prop-2-enoyl-N-(4,4,4-trifluoro-3,3-dimethylbutyl)piperidine-4-carboxamide has been found to be effective in reducing inflammation and pain in animal models. However, one of the limitations of 1-Prop-2-enoyl-N-(4,4,4-trifluoro-3,3-dimethylbutyl)piperidine-4-carboxamide is its potential toxicity, which needs to be further studied.
Zukünftige Richtungen
There are several future directions for research on 1-Prop-2-enoyl-N-(4,4,4-trifluoro-3,3-dimethylbutyl)piperidine-4-carboxamide. One of the areas of research is to study the potential use of 1-Prop-2-enoyl-N-(4,4,4-trifluoro-3,3-dimethylbutyl)piperidine-4-carboxamide in the treatment of cancer. 1-Prop-2-enoyl-N-(4,4,4-trifluoro-3,3-dimethylbutyl)piperidine-4-carboxamide has been found to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its potential use in vivo. Another area of research is to study the potential use of 1-Prop-2-enoyl-N-(4,4,4-trifluoro-3,3-dimethylbutyl)piperidine-4-carboxamide in the treatment of inflammatory and painful conditions in humans. Further studies are needed to determine the safety and efficacy of 1-Prop-2-enoyl-N-(4,4,4-trifluoro-3,3-dimethylbutyl)piperidine-4-carboxamide in humans.
Synthesemethoden
1-Prop-2-enoyl-N-(4,4,4-trifluoro-3,3-dimethylbutyl)piperidine-4-carboxamide can be synthesized through a multi-step reaction process. The first step involves the preparation of 4-piperidone, which is then reacted with 4,4,4-trifluoro-3,3-dimethylbutyryl chloride to obtain the intermediate product. The intermediate product is then reacted with propenoyl chloride to produce 1-Prop-2-enoyl-N-(4,4,4-trifluoro-3,3-dimethylbutyl)piperidine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-Prop-2-enoyl-N-(4,4,4-trifluoro-3,3-dimethylbutyl)piperidine-4-carboxamide has been studied for its potential applications in various fields of science. One of the significant areas of research is in the field of medicinal chemistry, where 1-Prop-2-enoyl-N-(4,4,4-trifluoro-3,3-dimethylbutyl)piperidine-4-carboxamide has been found to exhibit anti-inflammatory and analgesic properties. In addition, 1-Prop-2-enoyl-N-(4,4,4-trifluoro-3,3-dimethylbutyl)piperidine-4-carboxamide has been studied for its potential use in the treatment of cancer, where it has been found to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
1-prop-2-enoyl-N-(4,4,4-trifluoro-3,3-dimethylbutyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23F3N2O2/c1-4-12(21)20-9-5-11(6-10-20)13(22)19-8-7-14(2,3)15(16,17)18/h4,11H,1,5-10H2,2-3H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIVXCHUIMIJLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCNC(=O)C1CCN(CC1)C(=O)C=C)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Prop-2-enoyl-N-(4,4,4-trifluoro-3,3-dimethylbutyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


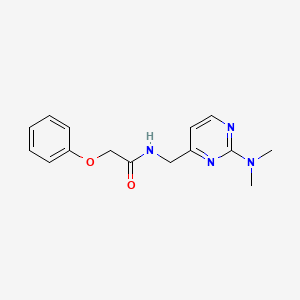
![N-(3-(3-methylisoxazol-5-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2411765.png)
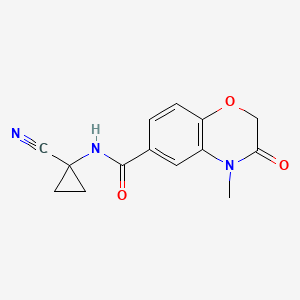
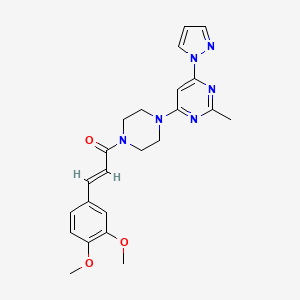

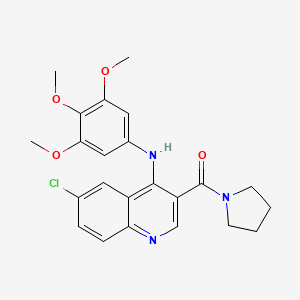
![2,2-Dimethylspiro[3.3]heptane-6-sulfonyl chloride](/img/structure/B2411776.png)
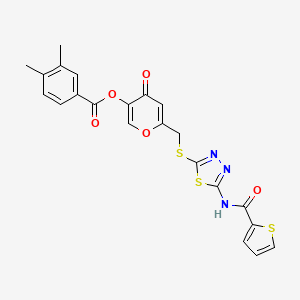
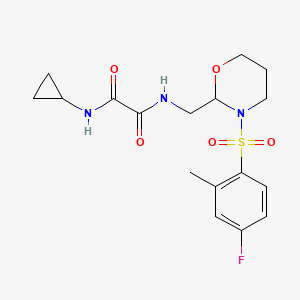
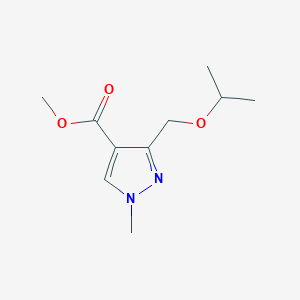


![Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(2-chloropyridin-4-yl)propanoate](/img/structure/B2411786.png)